molecular formula C22H21ClN4OS2 B456593 2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole

2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole

Cat. No.: B456593
M. Wt: 457g/mol
InChI Key: LAYGSBQLNPJVMR-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole is a useful research compound. Its molecular formula is C22H21ClN4OS2 and its molecular weight is 457g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H21ClN4OS2

Molecular Weight

457g/mol

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C22H21ClN4OS2/c1-2-26-13-17(23)20(24-26)22(28)27-21(18-9-5-11-30-18)16-8-3-6-14(19(16)25-27)12-15-7-4-10-29-15/h4-5,7,9-13,16,21H,2-3,6,8H2,1H3/b14-12+

InChI Key

LAYGSBQLNPJVMR-WYMLVPIESA-N

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=CS4)/C3=N2)C5=CC=CS5)Cl

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)Cl

Origin of Product

United States

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